molecular formula C11H15NO3 B8394084 2,4-Dimethyl-3-acetyl-5-(1-carboxy-ethyl)-pyrrole

2,4-Dimethyl-3-acetyl-5-(1-carboxy-ethyl)-pyrrole

Cat. No. B8394084
M. Wt: 209.24 g/mol
InChI Key: UIJGWNDYHHNYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04070366

Procedure details

A solution of 548 mg. of 2,4-dimethyl-3-acetyl-pyrrole in 10 ml of hydriodic acid and 2 ml of 50% hypophosphorous acid was treated with 0.4 ml of pyruvic acid and stirred for 10 min, when yellow crystals separated. After standing for 2 days at 0° C. the crystals were separated, dried and slurried with 5 ml of water. The resulting colourless product was separated, washed with water, dried and recrystallized from ether (thimble) as pale yellow plates (46%), m.p. 156°-158° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=O>I.[PH2](O)=O>[CH3:1][C:2]1[NH:3][C:4]([CH:12]([C:11]([OH:16])=[O:15])[CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
I
Name
Quantity
2 mL
Type
solvent
Smiles
[PH2](=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
when yellow crystals separated
WAIT
Type
WAIT
Details
After standing for 2 days at 0° C.
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the crystals were separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting colourless product was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether (thimble) as pale yellow plates (46%), m.p. 156°-158° C. (dec.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC=1NC(=C(C1C(C)=O)C)C(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.